molecular formula C20H12ClNO2 B2373122 9-(4-chlorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione CAS No. 73189-66-9

9-(4-chlorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione

Cat. No.: B2373122
CAS No.: 73189-66-9
M. Wt: 333.77
InChI Key: ALEFJTLNGFMRSE-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)benzodbenzazepine-5,7-dione is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential applications. This compound belongs to the class of benzazepines, which are known for their diverse biological activities and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)benzodbenzazepine-5,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 4-(2-chlorophenyl)butan-1-amines as starting materials. These are subjected to cyclization reactions using nickel complexes with 2,2’-bipyridine or N,N’-bis-(2,6-diisopropylphenyl)dihydroimidazol-2-ylidene in the presence of t-BuONa as the base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)benzodbenzazepine-5,7-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-(4-Chlorophenyl)benzodbenzazepine-5,7-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)benzodbenzazepine-5,7-dione involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Chlorophenyl)benzodbenzazepine-5,7-dione
  • 6-(4-Ethylphenyl)benzodbenzazepine-5,7-dione

Uniqueness

6-(4-Chlorophenyl)benzodbenzazepine-5,7-dione stands out due to its specific substitution pattern, which can influence its biological activity and chemical properties. The presence of the 4-chlorophenyl group can enhance its binding affinity to certain targets and modify its reactivity compared to other benzazepine derivatives .

Properties

IUPAC Name

6-(4-chlorophenyl)benzo[d][2]benzazepine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO2/c21-13-9-11-14(12-10-13)22-19(23)17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(22)24/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEFJTLNGFMRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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